molecular formula C11H15Cl2NO B1670464 Dichloroisoproterenol CAS No. 59-61-0

Dichloroisoproterenol

Cat. No. B1670464
CAS RN: 59-61-0
M. Wt: 248.15 g/mol
InChI Key: VKMGSWIFEHZQRS-UHFFFAOYSA-N
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Description

Dichloroisoprenaline (DCI), also known as Dichloroisoproterenol, was the first beta blocker ever to be developed . It is non-selective for the β1-adrenergic and β2-adrenergic receptors . DCI has low potency and acts as a partial agonist/antagonist at these receptors .


Synthesis Analysis

The synthesis of DCI established that β-receptors could be chemically blocked, thus confirming their existence .


Molecular Structure Analysis

The molecular formula of Dichloroisoproterenol is C11H15Cl2NO . Its average mass is 248.149 Da and its monoisotopic mass is 247.053070 Da .


Physical And Chemical Properties Analysis

Dichloroisoproterenol has a molecular weight of 248.150 . It belongs to the class of organic compounds known as dichlorobenzenes, which are compounds containing a benzene with exactly two chlorine atoms attached to it .

Safety And Hazards

When handling Dichloroisoproterenol, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Dichloroisoproterenol has been used in trials studying the treatment and basic science of Insulin Resistance and Polycystic Ovary Syndrome . It is scheduled to be annotated soon .

properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8/h3-5,7,11,14-15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMGSWIFEHZQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874225
Record name DICHLORISOPROTERENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloroisoproterenol

CAS RN

59-61-0
Record name Dichloroisoproterenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloroisoproterenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloroisoproterenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12803
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Record name DICHLORISOPROTERENOL
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URL https://comptox.epa.gov/dashboard/DTXSID20874225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICHLOROISOPROTERENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7NOE2K4M2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3.9 g (14 mmol) 2-bromo-1-(3,4-dichlorophenyl)ethanol and 10 ml isopropylamine was sealed and heated to 80° C. for 16 h, then cooled to room temperature, diluted with 500 mL EtOAc, washed with 400 mL saturated aqueous NaHCO3, and 500 mL brine, then dried over Na2SO4, filtered and concentrated. Purification by flash chromatography (5×8 cm silica gel, elute with 250 mL 3%MeOH/CH2Cl2, 100 mL 50% EtOH/CH2Cl2, then 200 mL EtOH) afforded 2.7 g 2-isopropylamino-1-(3,4-dichlorophenyl)ethanol. 1H NMR(400 mHz, CDCl3) 7.48 (d, 1H, J=1.92 Hz); 7.40 (d, 1H, J=8.22 Hz); 7.20 (dd, 1H, J=8.23and 1.92 Hz); 4.59 (dd, 1H, J=8.96 and 3.75 Hz); 2.94 (dd, 1H, J=12.2 and 3.66 Hz); 2.83 (sept, 1H, J=6.31 Hz); 2.57 (dd, 1H, J=12.3 and 8.87 Hz); 1.09 (d, 3H, J=6.31 Hz); 1.08 (d, 3H, J=6.22 Hz).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,300
Citations
SE Mayer - Journal of Pharmacology and Experimental …, 1962 - Citeseer
METHODS. Physiological methods. Male and female mongrel dogs, weighing between 5 and 10 kilograms, were anesthetized by the method previously described(Mayer and Moran, …
Number of citations: 11 citeseerx.ist.psu.edu
FM Abboud, JW Eckstein… - The Journal of clinical …, 1964 - Am Soc Clin Investig
… Dichloroisoproterenol was diluted in 5 to 10 ml of normal … in man before and after dichloroisoproterenol. Preliminary … simultaneous infusion of dichloroisoproterenol in the …
Number of citations: 20 www.jci.org
Y MISU, C TANAKA, S TAKAORI - The Japanese Journal of …, 1965 - jstage.jst.go.jp
METHODS Sixty albino rabbits of either sex, weighing 1.8 to 2.3 kg, were used. The entire heart was removed and transferred to the modified Tyrode's solution oxygenated by bubbling …
Number of citations: 5 www.jstage.jst.go.jp
DH Riddell, LG Schull, TF Frist, TD Baker - Annals of Surgery, 1963 - ncbi.nlm.nih.gov
SINCE PHEOCHROMOCYTOMA has been es-timated to be present in approximately 2 per cent of all hypertensive patients, it is not surprising that the clinical recognition of cases has …
Number of citations: 31 www.ncbi.nlm.nih.gov
WC Love, L Carr, J Ashmore - Journal of Pharmacology and Experimental …, 1963 - Citeseer
The major form in which lipids are transported from storage in adipose tissue appears to be as nonesterified or free fatty acids reversibly bound to serum albumin(Fredrickson and …
Number of citations: 121 citeseerx.ist.psu.edu
HL Ammon, DB Howe, WD Erhardt… - … Section B: Structural …, 1977 - scripts.iucr.org
The crystal structures of three fl-adrenergic antagonists have been determined with three-dimensional Mo Ka X-ray diffraction data. The space groups and unit-cell parameters are: …
Number of citations: 48 scripts.iucr.org
J Ashmore, JE Preston… - Proceedings of the Society …, 1962 - journals.sagepub.com
3,4,Dichloroisopropylarterenol (DCI) elevates the FFA level in anesthetized dogs. However, in vitro it does not cause FFA release from adipose tissue. Isoproterenol induces elevations …
Number of citations: 94 journals.sagepub.com
A Balsamo, MC Breschi, G Giannaccini… - European journal of …, 1993 - Elsevier
The tetrahydronaphthalene analogs 4 and 5 of DCI (3b) and of its N-unsubstituted derivative (3a) were synthesized and tested for their β-adrenergic properties by means of both binding …
Number of citations: 6 www.sciencedirect.com
C Kaiser, HJ Oh, BJ Garcia-Slanga… - Journal of medicinal …, 1986 - ACS Publications
… -adrenoreceptor agonist isoproterenol into the antagonist dichloroisoproterenol. In a test for … /3-adrenergic receptor blockers, and unlike dichloroisoproterenol it is not a partial agonist. It …
Number of citations: 25 pubs.acs.org
MC Sutter, PE Dresel - Canadian Journal of Biochemistry and …, 1961 - cdnsciencepub.com
We reported previously that in cyclopropane-anesthetized dogs dichloroisoproterenol (DCI) sometimes fails to block adrenaline-induced bigeminal cardiac rhythm although it always …
Number of citations: 2 cdnsciencepub.com

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